N-(2-Bromoethyl)-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromoethyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrClNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDJQDDTWCSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827959 | |
| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-60-0 | |
| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of N 2 Bromoethyl 2 Chloroacetamide
Nucleophilic Substitution Reactions at Electrophilic Centers
The reactivity of N-(2-bromoethyl)-2-chloroacetamide is largely defined by nucleophilic substitution at its two electrophilic carbon centers: the carbon bearing the bromine atom and the carbon bearing the chlorine atom. The nature of the nucleophile and the reaction conditions can influence which site is preferentially attacked.
Displacement of Halogen Atoms by Heteroatom Nucleophiles (N-, O-, S-nucleophiles)
This compound readily reacts with various heteroatom nucleophiles, leading to the displacement of either the bromine or chlorine atom. The ease of substitution is a key aspect of its chemistry, enabling the synthesis of a wide array of derivatives. researchgate.net
Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds can displace one of the halogen atoms to form new carbon-nitrogen bonds. For instance, the reaction with primary or secondary amines can lead to the formation of N-substituted aminoethyl or acetamide (B32628) derivatives, respectively. researchgate.netnih.gov The specific product formed often depends on the relative reactivity of the two halogen atoms and the reaction conditions employed.
Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and phenols, can also participate in substitution reactions. For example, the alkylation of phenols with N-substituted chloroacetamides is a known synthetic route. researchgate.net In the case of this compound, the reaction with an oxygen nucleophile could potentially yield either an ether linkage at the bromoethyl side or an ester-like linkage at the chloroacetamide side, although the former is generally more favored due to the higher reactivity of the bromine atom.
Sulfur Nucleophiles: Sulfur nucleophiles, which are generally considered soft and highly reactive towards saturated carbon centers, readily displace the halogen atoms in this compound. nih.gov Thiolates and other sulfur-containing species can effectively attack the electrophilic carbons, forming thioethers. Studies on related chloroacetanilides have shown that they are activated toward SN2 reactions with highly reactive nucleophiles like HS⁻ and PhS⁻. nih.gov
| Nucleophile Type | Example Nucleophile | Potential Product | Reference |
|---|---|---|---|
| Nitrogen (N) | Primary/Secondary Amine | N-substituted aminoethyl or acetamide derivative | researchgate.netnih.gov |
| Oxygen (O) | Phenol | Ether or ester-like linkage | researchgate.net |
| Sulfur (S) | Thiolate (RS⁻) | Thioether | nih.gov |
Comparative Reactivity of Bromine versus Chlorine Substituents
In molecules containing both bromine and chlorine atoms attached to saturated carbon centers, the bromo-substituent is generally more reactive towards nucleophilic substitution. This difference in reactivity is primarily attributed to the C-Br bond being weaker than the C-Cl bond. youtube.com The carbon-bromine bond has a lower bond dissociation energy (approximately 276 kJ/mol) compared to the carbon-chlorine bond (approximately 328 kJ/mol), making it easier to break during the rate-determining step of an SN2 reaction. youtube.com
Therefore, in reactions of this compound with a nucleophile, the initial attack is more likely to occur at the carbon atom attached to the bromine. This selectivity allows for sequential reactions, where the more reactive site is addressed first, followed by reaction at the less reactive site under potentially more forcing conditions. However, the nature of the nucleophile can also play a role; hard nucleophiles may show less selectivity, while soft nucleophiles are expected to preferentially attack the more polarizable bromo-substituted carbon. nih.gov
Intramolecular Cyclization Pathways
The presence of both a nucleophilic amide nitrogen and two electrophilic centers within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various N-heterocyclic systems. These cyclizations can be promoted by base, heat, or light.
Formation of N-Heterocyclic Systems via Alkylation and Acylation Reactions
Intramolecular cyclization of this compound can proceed via two main pathways: intramolecular N-alkylation or intramolecular N-acylation.
Intramolecular N-Alkylation: In the presence of a base, the amide nitrogen can be deprotonated, forming an amidate anion. This internal nucleophile can then attack the electrophilic carbon of the bromoethyl group, displacing the bromide ion to form a five-membered ring, a derivative of morpholin-3-one. This type of cyclization is a common strategy for the synthesis of N-heterocycles. researchgate.net
Intramolecular N-Acylation: Alternatively, under certain conditions, the nitrogen could potentially attack the carbonyl carbon of the chloroacetamide moiety. However, given the higher reactivity of the bromoethyl group as an electrophile in an SN2 reaction, the N-alkylation pathway is generally more favorable.
The specific heterocyclic system formed depends on which electrophilic center the amide nitrogen attacks. Attack at the bromoethyl group leads to a six-membered ring (a morpholinone derivative), while attack at the chloroacetyl group would lead to a four-membered ring (an azetidinone derivative), which is generally less favored.
Halogen-Induced Cyclizations and Regioselectivity
Halogen-induced cyclizations are another important class of reactions for bifunctional molecules like this compound. While direct halogen-induced cyclization of this specific compound is not extensively detailed in the provided search results, the principles can be inferred from related systems. For instance, N-bromoacetamide can mediate the domino bromo-cyclization and elimination of homoallylic trichloroacetimidates. rsc.org
In the context of this compound, an external electrophilic halogen source could potentially react with the amide oxygen, followed by intramolecular attack of the double bond that could be formed from elimination of HBr. However, a more likely scenario involves the inherent electrophilic centers. The regioselectivity of the cyclization is dictated by the relative reactivity of the two electrophilic carbons. As discussed, the C-Br bond is more labile, suggesting that cyclization involving the displacement of the bromide is the more probable pathway, leading to the formation of a six-membered morpholinone ring system. Computational studies on similar cycloaddition reactions have highlighted the importance of exploring all possible regioisomeric pathways to determine the most favorable outcome. mdpi.com
Photo-induced Cyclization Processes
Photochemical methods can also be employed to induce cyclization. rsc.org Irradiation of chloroacetamide derivatives can lead to the formation of five-membered lactam systems. rsc.org The mechanism of such photo-induced cyclizations can be complex, potentially involving radical intermediates or excited states. For this compound, UV irradiation could potentially lead to homolytic cleavage of the C-Br or C-Cl bond, generating a radical species that could then undergo intramolecular cyclization.
Transformations Involving the Amide Functional Group
The amide bond in this compound, while generally stable, can participate in a variety of chemical transformations. These reactions can be broadly categorized into those occurring at the amide nitrogen and those involving the cleavage or rearrangement of the amide bond itself.
The amide nitrogen in this compound possesses a lone pair of electrons and a proton, which allow it to exhibit nucleophilic and acidic properties under appropriate conditions. While the nucleophilicity of the nitrogen is diminished due to the electron-withdrawing effects of the adjacent carbonyl group and the chloroacetyl group, it can still undergo reactions such as alkylation and acylation, particularly after deprotonation.
The reactivity of the N-H bond in chloroacetamide derivatives is a known feature in their chemistry. researchgate.netresearchgate.net In the case of this compound, the presence of two electrophilic centers—the carbon bearing the bromine and the carbon of the chloroacetyl group—complicates reactions with external nucleophiles. However, reactions at the amide nitrogen typically proceed after deprotonation with a suitable base.
Recent studies have highlighted the possibility of SN2 reactions occurring directly at the amide nitrogen, particularly when a good leaving group is attached to it. For instance, the use of sulfonate leaving groups on the amide nitrogen has enabled the synthesis of hydrazide derivatives through nucleophilic substitution by amines. scripps.edusemanticscholar.org While not demonstrated specifically for this compound, this illustrates a potential pathway for functionalization at the amide nitrogen.
Table 1: Potential Reactions at the Amide Nitrogen of this compound
| Reaction Type | Reagents | Potential Product | Mechanistic Notes |
| Deprotonation | Strong Base (e.g., NaH) | N-(2-Bromoethyl)-2-chloroacetamidate | Formation of the conjugate base, enhancing nucleophilicity. |
| Alkylation | Base, Alkyl Halide (R-X) | N-Alkyl-N-(2-bromoethyl)-2-chloroacetamide | SN2 reaction of the amidate with an alkyl halide. |
| Acylation | Base, Acyl Chloride (RCOCl) | N-Acyl-N-(2-bromoethyl)-2-chloroacetamide | Nucleophilic acyl substitution on the acyl chloride by the amidate. |
Amide Bond Cleavage and Rearrangement Studies
The cleavage of the robust amide bond in this compound typically requires harsh reaction conditions, such as strong acid or base catalysis at elevated temperatures. Studies on structurally related chloroacetamide herbicides have provided insights into the likely hydrolysis pathways. nih.govresearchgate.net
Under basic conditions, hydrolysis can proceed via two main routes: nucleophilic substitution (SN2) at the α-carbon of the chloroacetyl group to yield a hydroxy-substituted derivative, or through direct cleavage of the amide bond. nih.gov The specific pathway is often influenced by the nature of the substituents on the amide nitrogen. researchgate.net
Acid-catalyzed hydrolysis, on the other hand, can lead to the cleavage of both the amide and, if present, ether linkages in the substituents. semanticscholar.orgnih.gov For this compound, this would primarily involve the scission of the C-N amide bond.
Beyond simple cleavage, amides can undergo skeletal rearrangements. Classical examples include the Hofmann and Beckmann rearrangements. The Hofmann rearrangement involves the treatment of a primary amide with a halogen in the presence of a base to form a primary amine with one less carbon atom. organic-chemistry.org The Beckmann rearrangement is the transformation of an oxime into an amide under acidic conditions. masterorganicchemistry.com While these are not direct reactions of this compound itself, they represent fundamental rearrangement patterns of the amide functional group. More complex, multi-component reactions involving C-N bond cleavage and reassembly have also been developed, showcasing the versatility of the amide bond in chemical synthesis. researchgate.net
Table 2: Conditions for Amide Bond Cleavage in Structurally Related Chloroacetamides
| Condition | Reagents | Predominant Reaction | Reference |
| Basic Hydrolysis | 2 N NaOH, 25-85 °C | SN2 substitution or amide cleavage | nih.gov |
| Acidic Hydrolysis | 2 N or 6 N HCl, 25-85 °C | Amide and/or ether bond cleavage | nih.gov |
| Neutral Hydrolysis | Deionized water (long-term) | Formation of hydroxy-substituted derivatives | nih.gov |
Radical-Mediated Processes and Nitrogen-Centered Radical Chemistry
The presence of a bromine atom in the N-(2-bromoethyl) substituent makes this compound a potential precursor for nitrogen-centered radicals, which are highly reactive intermediates in organic synthesis. scripps.eduresearchgate.netnih.govacs.orgmdpi.com The generation of these radicals can be initiated by heat, light, or through photoredox catalysis. nih.gov
A classic example of a reaction involving a nitrogen-centered radical derived from an N-haloamine is the Hofmann-Löffler-Freytag (HLF) reaction. wikipedia.orgnih.gov In this reaction, an N-halogenated amine is decomposed under thermal or photochemical conditions in the presence of a strong acid. wikipedia.org This generates a nitrogen-centered radical cation which can then abstract a hydrogen atom from a remote carbon, typically at the δ-position, leading to the formation of a five-membered ring, such as a pyrrolidine. wikipedia.orgnih.gov Given the structure of this compound, it is a plausible substrate for a similar intramolecular radical cyclization.
The generally accepted mechanism for the HLF reaction involves the following key steps:
Protonation of the N-haloamine in acidic medium. nih.gov
Homolytic cleavage of the nitrogen-halogen bond to form a nitrogen-centered radical cation. nih.gov
Intramolecular hydrogen atom transfer (HAT) from a carbon atom to the nitrogen radical.
Halogen atom transfer (XAT) from another N-haloamine molecule to the resulting carbon-centered radical, propagating the radical chain. nih.gov
Cyclization of the resulting δ-haloamine under basic conditions to yield the final heterocyclic product.
Modern variations of the HLF reaction have been developed that can be carried out under milder conditions, for example, using in situ halogenation and photochemical activation of N-iodoamides. nih.gov The generation of nitrogen-centered radicals can also be achieved through photoredox catalysis from various precursors, including those with N-N, N-O, and N-S bonds. nih.gov These radicals can participate in a wide array of synthetic transformations, including the functionalization of olefins and arenes, and the construction of various nitrogen-containing heterocycles. acs.org
Table 3: Key Features of the Hofmann-Löffler-Freytag Reaction
| Feature | Description | Reference |
| Reaction Type | Radical-mediated cyclization with remote C-H functionalization. | wikipedia.org |
| Starting Material | N-halogenated amines (N-chloro, N-bromo, N-iodo). | wikipedia.org |
| Key Intermediate | Nitrogen-centered radical cation. | nih.gov |
| Primary Product | Pyrrolidines (from δ-hydrogen abstraction). | wikipedia.orgnih.gov |
| Initiation | Thermal or photochemical decomposition. | wikipedia.org |
Applications of N 2 Bromoethyl 2 Chloroacetamide As a Building Block in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The presence of two different halogen atoms with varying reactivity on the same molecular scaffold makes N-(2-Bromoethyl)-2-chloroacetamide an ideal starting material for the stepwise or selective construction of complex molecular architectures. The chloroacetamide group is a well-established two-carbon building block in organic synthesis. researchgate.net This functionality, combined with the reactive bromoethyl tail, allows for the programmed introduction of different substituents.
Chemists can exploit the differential reactivity of the C-Cl and C-Br bonds. For instance, one of the halogens can be selectively displaced by a nucleophile under a specific set of conditions, leaving the other halogen intact for a subsequent, different reaction. This orthogonal reactivity is fundamental for assembling larger, non-symmetrical molecules. The chloroacetamide moiety itself is a precursor to various functionalized amide derivatives, which are key reagents in the synthesis of important compounds like amino acids and indene (B144670) derivatives. arkat-usa.orgresearchgate.net This strategic, sequential functionalization enables the assembly of intricate carbon skeletons and multifunctional compounds that would be challenging to create through other methods.
Utility in the Synthesis of Diverse Heterocyclic Frameworks
A primary application of this compound and related chloroacetamide derivatives is in the synthesis of heterocyclic compounds. arkat-usa.orgresearchgate.net The bifunctional nature of the molecule is perfectly suited for reactions with dinucleophiles (e.g., diamines, amino thiols, amino alcohols) to form a variety of saturated and unsaturated ring systems.
The general strategy involves an initial nucleophilic substitution at one of the electrophilic carbons, followed by an intramolecular cyclization where the second nucleophilic group attacks the remaining electrophilic center. The high mobility of the chlorine atom and the reactive N-H group in the chloroacetamide portion make these compounds useful synthetic scaffolds. arkat-usa.org This approach provides a direct and efficient route to several important heterocyclic cores.
Table 1: Heterocyclic Frameworks Synthesized from Chloroacetamide Precursors
| Heterocyclic System | Synthetic Utility | References |
|---|---|---|
| Piperazines | Core structures in many pharmaceuticals. | arkat-usa.org |
| Aziridines | Reactive intermediates for ring-opening reactions. | arkat-usa.org |
| Lactams | Key structural motifs in antibiotics (e.g., penicillin). | arkat-usa.org |
| Imidazolidines | Precursors for N-heterocyclic carbenes (NHCs). | arkat-usa.org |
| Thiazolidine-4-ones | Scaffolds with diverse biological activities. | researchgate.net |
| Thiophenes | Important in materials science and medicinal chemistry. | researchgate.net |
| Pyrazoles | Found in numerous dyes and pharmaceuticals. | uea.ac.uk |
The chemical reactivity of N-aryl 2-chloroacetamides, which are structurally similar, is characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles, often followed by intramolecular cyclization to yield these diverse heterocyclic systems. researchgate.net
Role as a Precursor for Specialized Organic Reagents and Ligands
Beyond its direct use in constructing molecular backbones, this compound serves as a precursor for more specialized organic reagents and ligands. By modifying one or both of its reactive sites, new functional molecules can be tailored for specific applications. For example, its reaction with aromatic compounds through C-amidoalkylation can produce novel chloroacetamide derivatives that are themselves valuable reagents for further chemical transformations. arkat-usa.orgresearchgate.net
The ability to introduce both an amide functionality and a reactive alkyl halide makes this compound a valuable starting point for synthesizing macrocyclic ligands. arkat-usa.org These ligands are crucial in coordination chemistry for their ability to selectively bind metal ions, forming stable complexes used in catalysis, medical imaging, and analytical chemistry. The tert-butyl group in related compounds like N-tert-Butyl-2-chloroacetamide imparts unique steric and electronic properties that can influence reaction outcomes, highlighting how modifications to the core chloroacetamide structure can lead to fine-tuned chemical properties. nbinno.com
Contributions to Material Science Precursors and Functional Molecule Synthesis
The unique bifunctionality of this compound and its derivatives extends their utility into materials science. These compounds can act as linkers or branching units in the synthesis of polymers and other functional materials. For instance, chloroacetamide derivatives have been applied in the synthesis of dendrimers, which are highly branched, tree-like macromolecules with applications in drug delivery, catalysis, and nanoscale technology. arkat-usa.org
Furthermore, the chloroacetyl group can be used to modify existing polymers, introducing new functional handles for cross-linking or for attaching other molecules with desired properties, such as fluorophores or bioactive agents. researchgate.net The reaction of N-(4-acetylphenyl)-2-chloroacetamide with sodium methacrylate, for example, yields an O-alkylated product, demonstrating how these building blocks can be incorporated into polymerizable monomers for the creation of functional polymers. researchgate.net
Chemical Cross-linking Strategies for Bioconjugation with Peptides and Proteins
In the field of chemical biology, this compound is a valuable tool for the chemical cross-linking of biomolecules. rjsocmed.com The chloroacetamide group is a potent alkylating agent that reacts specifically with nucleophilic side chains of amino acids in peptides and proteins. nih.govresearchgate.net It shows a high preference for the thiol group of cysteine residues, forming a stable thioether bond. nih.gov To a lesser extent, it can also react with the imidazole (B134444) ring of histidine. nih.govresearchgate.net
This specific reactivity makes it an excellent functional group for bioconjugation. nih.gov As a heterobifunctional cross-linker, this compound can connect two different molecules. For example, the bromoethyl end can be attached to one molecule or surface, while the chloroacetamide end is then used to covalently bind to a cysteine-containing protein. This strategy is used to:
Identify and study protein-protein interactions. korambiotech.com
Immobilize proteins onto surfaces for assays or purification. nih.gov
Construct antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.
The covalent bond formed is highly stable, which is crucial for applications where the conjugate must remain intact under physiological conditions. nih.gov Research has shown that chloroacetamide-modified DNA and RNA can efficiently cross-link with proteins like p53, underscoring the utility of this reactive group in studying nucleic acid-protein interactions. nih.govresearchgate.netnih.gov
Table 2: Features of Chloroacetamide in Bioconjugation
| Feature | Description | References |
|---|---|---|
| Reactive Group | Chloroacetyl (-COCH₂Cl) | nih.gov |
| Primary Target | Thiol group of Cysteine residues. | researchgate.netnih.gov |
| Secondary Target | Imidazole ring of Histidine residues. | nih.govnih.gov |
| Bond Formed | Stable thioether linkage. | nih.gov |
| Key Advantage | High specificity for cysteine; forms stable covalent conjugates. | nih.govnih.gov |
| Application | Cross-linking proteins, peptides, and nucleic acids. | rjsocmed.comnih.govresearchgate.netnih.gov |
Structural Elucidation and Computational Characterization of N 2 Bromoethyl 2 Chloroacetamide and Analogs
Spectroscopic Analysis for Structure Determination (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental to the unequivocal identification and structural elucidation of organic molecules. For N-(2-Bromoethyl)-2-chloroacetamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups. While a dedicated spectrum for the title compound is not publicly cataloged, extensive data from closely related analogs allow for a precise prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy reveal the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, the key signals can be inferred from analogs like N-(2-chloroethyl)acetamide and 2-bromoacetamide. chemicalbook.comchemicalbook.com
¹H NMR: The spectrum is expected to show distinct signals for the protons of the chloroacetyl group and the bromoethyl group. The two methylene (B1212753) groups of the bromoethyl fragment (-CH₂-CH₂-) would appear as two triplets due to spin-spin coupling. The protons on the nitrogen (amide N-H) often appear as a broad singlet. In some amide structures, restricted rotation around the C-N bond can lead to the observation of distinct signals for protons that are otherwise chemically equivalent. vaia.com For example, in 2-chloroacetamide (B119443), the two amide protons can show separate signals due to their different environments relative to the carbonyl and chloro-methylene groups. vaia.com
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon, the α-carbon bearing the chlorine, and the two carbons of the ethyl chain. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogs
| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Chloroacetyl | -CH₂Cl | ~4.1 | ~43 | Influenced by the electronegative chlorine atom. |
| Chloroacetyl | -C=O | - | ~167 | Typical chemical shift for an amide carbonyl carbon. |
| Bromoethyl | -NH-CH₂- | ~3.6 | ~42 | Methylene group adjacent to the nitrogen. |
| Bromoethyl | -CH₂-Br | ~3.5 | ~30 | Methylene group adjacent to the bromine atom. |
| Amide | -NH- | ~7.5-8.5 | - | Broad singlet, chemical shift can be solvent-dependent. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the amide group and the carbon-halogen bonds. Data from 2-chloroacetamide and other N-substituted chloroacetamides serve as excellent references. nih.govnist.govchemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |
| N-H | Stretch | 3300 - 3250 | Amide N-H stretching, often appears as a sharp to medium band. |
| C=O | Stretch | 1680 - 1640 | Amide I band, strong absorption due to carbonyl stretching. |
| N-H | Bend | 1570 - 1515 | Amide II band, associated with N-H bending and C-N stretching. |
| C-N | Stretch | 1400 - 1200 | Amide III band, a more complex vibration. |
| C-Cl | Stretch | 800 - 600 | Stretching vibration for the carbon-chlorine bond. |
| C-Br | Stretch | 600 - 500 | Stretching vibration for the carbon-bromine bond. |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed. The presence of both chlorine and bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have two major stable isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). Fragmentation would likely involve the cleavage of the C-C bond, C-N bond, and the loss of halogen atoms. nih.gov
X-ray Crystallographic Investigations of Related Amide Structures
While a crystal structure for this compound itself is not reported, X-ray crystallographic studies on analogous compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628) provide significant insights into the expected solid-state conformation and intermolecular interactions. researchgate.net X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal. wikipedia.org
For this compound, it is highly probable that the crystal packing would be dominated by N–H···O=C hydrogen bonds, linking molecules into chains or sheets. The flexible bromoethyl group might exhibit conformational disorder within the crystal lattice. Analysis of similar structures suggests that weak interactions involving the halogen atoms (C-Br···O and C-Cl···O) could also play a role in stabilizing the crystal structure.
Computational Chemistry Studies
Computational chemistry provides a theoretical framework to understand the structural, electronic, and reactive properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry (bond lengths, bond angles) and electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine the lowest energy conformation. researchgate.net
These calculations would provide optimized geometric parameters. For instance, the C=O bond length is expected to be around 1.22 Å, the C-N bond around 1.35 Å, the C-Cl bond around 1.79 Å, and the C-Br bond around 1.97 Å. The calculations can also predict vibrational frequencies, which can be compared with experimental IR spectra to validate the computed structure. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity, with the LUMO often localized on the antibonding orbitals of the C-Cl and C-Br bonds, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgwisc.edu This analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation.
In this compound, NBO analysis can reveal key donor-acceptor interactions. A significant interaction is expected between the lone pair on the amide nitrogen (n_N) and the antibonding orbital of the carbonyl group (π_C=O), which contributes to the resonance stabilization and planarity of the amide bond. Additionally, interactions between the oxygen lone pairs (n_O) and the antibonding orbitals of the C-Cl (σ_C-Cl) and C-Br (σ_C-Br) bonds can be quantified. These n → σ interactions, a form of hyperconjugation, weaken the carbon-halogen bonds and increase their reactivity towards nucleophiles. rsc.orgresearchgate.net The magnitude of these interactions, calculated as the second-order perturbation energy (E(2)), provides a quantitative measure of their importance.
The flexible ethyl chain in this compound allows for different spatial arrangements, or conformations, arising from rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
The most significant conformational freedom is the rotation about the C-C bond of the ethyl group, leading to anti (dihedral angle ~180°) and gauche (dihedral angle ~±60°) conformers. bkcc.ac.in Studies on analogous molecules like 1-bromo-2-chloroethane (B52838) and 1,2-dichloroethane (B1671644) have shown that both conformers can exist in equilibrium, with their relative stability depending on steric and electrostatic interactions. researchgate.netnih.gov For this compound, computational analysis would be required to determine whether the anti or gauche conformer is more stable, considering potential intramolecular hydrogen bonding or dipole-dipole interactions.
Molecular Dynamics (MD) simulations can provide further insight by simulating the movement of atoms over time. nih.gov An MD simulation would reveal the dynamic behavior of the molecule, including the timescale of conformational changes and the flexibility of different parts of the molecule in a given environment, such as in solution. rug.nlnih.gov
This compound contains two electrophilic centers susceptible to nucleophilic attack: the carbon attached to the chlorine and the carbon attached to the bromine. The C-Br bond is generally more reactive than the C-Cl bond in S_N2 reactions. Theoretical studies can elucidate the mechanisms of such reactions. researchgate.net
By mapping the potential energy surface for a reaction with a nucleophile, computational methods can identify the transition state structure and calculate the activation energy barrier. For example, in a reaction with an amine or thiol nucleophile, calculations can determine whether the substitution occurs preferentially at the bromoethyl or the chloroacetyl moiety. These theoretical studies can predict reaction outcomes and provide a detailed understanding of the factors controlling the molecule's reactivity, such as orbital interactions and steric hindrance in the transition state. researchgate.netnih.gov
Future Directions and Emerging Research Prospects for N 2 Bromoethyl 2 Chloroacetamide Chemistry
Exploration of Novel and Stereoselective Synthetic Pathways
The development of new synthetic routes to N-(2-bromoethyl)-2-chloroacetamide and its derivatives is fundamental to expanding its utility. While traditional syntheses often rely on the acylation of 2-bromoethylamine (B90993) with chloroacetyl chloride researchgate.netijpsr.info, future research is expected to focus on more innovative and efficient methodologies.
One promising area is the exploration of C-amidoalkylation reactions. A novel approach has been developed for the synthesis of other chloroacetamide derivatives by reacting N-(2,2,2-trichloro-1-hydroxyethyl)amides with aromatic compounds in the presence of strong acids arkat-usa.orgresearchgate.net. Adapting such methods could provide new pathways to derivatives of this compound. These C-amidoalkylation techniques have been shown to work with a range of aromatics, including benzene, naphthalene, and even electron-rich heterocycles like 2-chlorothiophene, yielding para-substituted products with high selectivity researchgate.net.
Furthermore, the development of stereoselective synthetic pathways is a critical future direction. The introduction of chirality into molecules derived from this compound could have a significant impact on their biological activity and material properties. Research into enantioselective catalysis, for example using hydrogen-bond donors, has shown success in other areas of halide chemistry and could be applied here harvard.edu. This could involve the asymmetric transformation of one of the electrophilic sites or the use of chiral auxiliaries to direct the stereochemical outcome of subsequent reactions.
Table 1: Potential Novel Synthetic Approaches for this compound Derivatives
| Synthetic Strategy | Description | Potential Advantages |
| C-Amidoalkylation | Reaction of a functionalized chloroacetamide precursor with aromatic or heteroaromatic compounds to form new C-C bonds. arkat-usa.orgresearchgate.net | Provides direct access to more complex aryl derivatives in a single step. |
| Domino Reactions | Designing a cascade reaction sequence initiated by one of the electrophilic sites, such as a bromo-cyclization followed by elimination. rsc.org | Increases molecular complexity rapidly and efficiently from a simple starting material. |
| Enantioselective Catalysis | Using chiral catalysts to control the stereochemistry of reactions at or adjacent to the haloacetamide core. harvard.edu | Access to enantiomerically pure compounds, which is crucial for pharmaceutical and biological applications. |
Development of Catalytic Methodologies for Enhanced Transformations
The dual reactivity of this compound presents both a challenge and an opportunity for catalytic control. Developing methodologies that can selectively activate one electrophilic site over the other is a key area for future research. This would enable more precise and efficient construction of target molecules.
Future work will likely focus on several catalytic strategies:
Lewis Acid Catalysis: Different Lewis acids could be used to selectively activate either the bromo or the chloro group, depending on their relative Lewis basicity. This would allow for a stepwise functionalization of the molecule.
Transition Metal Catalysis: Palladium, copper, or nickel catalysts could be employed to mediate cross-coupling reactions at the C-Br bond, allowing for the introduction of a wide range of substituents.
Organocatalysis: Chiral organocatalysts, such as hydrogen-bond donors, could facilitate enantioselective transformations. For instance, a chiral catalyst could selectively stabilize the transition state of a nucleophilic substitution at one of the electrophilic centers, leading to a high degree of enantioselectivity in the product harvard.edu.
The chemical reactivity of N-aryl-2-chloroacetamides is known to involve the facile replacement of the chlorine atom by various nucleophiles, which can be followed by intramolecular cyclization to form heterocyclic systems researchgate.net. The development of catalysts for these transformations could enhance reaction rates, improve yields, and control regioselectivity, particularly in the synthesis of complex heterocyclic scaffolds like imidazoles, pyrroles, and thiazolidinones researchgate.netresearchgate.net.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing sophistication of automated synthesis and high-throughput screening platforms presents a significant opportunity for the application of this compound. chemh.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new functional molecules. nih.govchemistryworld.com
This compound is an ideal building block for such platforms due to its bifunctional nature. It can be used as a core structure from which a diverse range of compounds can be generated through sequential reactions. For example, an automated platform could perform a nucleophilic substitution at the bromoethyl group with a library of amines, followed by a second substitution at the chloroacetamide moiety with a library of thiols. This would generate a large matrix of distinct products for biological or materials screening.
The integration of such syntheses into automated systems has been successfully demonstrated for related processes. For instance, the synthesis of 18F-fluoroethylated compounds from 2-bromo-1-[18F]fluoroethane has been automated for routine production nih.gov. Similarly, N-chloroacetyl-modified peptides have been prepared using automated peptide synthesizers, demonstrating the feasibility of incorporating chloroacetamide chemistry into these platforms nih.gov. The use of custom software to visualize reaction outcomes from plate-based screening can further enhance the efficiency of these high-throughput workflows nih.gov.
Design of Next-Generation Molecular Probes and Synthetic Scaffolds
The unique reactivity of the chloroacetamide group makes it a valuable warhead for covalent molecular probes, particularly those targeting cysteine residues in proteins. nih.govacs.org Future research will likely focus on leveraging the dual functionality of this compound to create more sophisticated probes.
The bromoethyl end of the molecule could be used to attach reporter groups (like fluorophores or biotin) or to tether the molecule to a solid support, while the chloroacetamide group remains available for covalent modification of a biological target. This would allow for the creation of versatile probes for use in proteomics and chemical biology. For instance, studies have shown that cocktails of different haloacetamides (chloroacetamide, bromoacetamide, and iodoacetamide) can be effective for the alkylation of cysteine residues, suggesting that the reactivity of the chloroacetamide moiety can be tuned for specific applications nih.govresearchgate.net.
Moreover, this compound is a powerful scaffold for the synthesis of diverse heterocyclic compounds. The ability to perform sequential reactions at its two electrophilic centers allows for the construction of complex, three-dimensional structures that are of interest in medicinal chemistry and materials science. Chloroacetamide derivatives are known to be key reagents in the synthesis of piperazines, oxazolidines, and macrocyclic ligands arkat-usa.org. The intramolecular reaction between the two ends of the molecule, or intermolecular reactions with other bifunctional reagents, can lead to a wide variety of ring systems. The development of synthetic routes that exploit this dual reactivity will be a key driver of innovation in this area.
Table 2: Examples of Scaffolds and Probes Derivable from Chloroacetamides
| Class | Example Application/Scaffold | Rationale |
| Molecular Probes | Covalent inhibitors targeting cysteine residues in proteins like KRAS. nih.govacs.org | The chloroacetamide group acts as a tunable electrophile for covalent bond formation with thiol groups. |
| Heterocyclic Scaffolds | Synthesis of piperazines, imidazolidines, and other nitrogen-containing heterocycles. arkat-usa.org | The reactive chloroacetamide moiety is a versatile precursor for cyclization reactions. |
| Peptide Modification | N-terminal modification of synthetic peptides for conjugation or polymerization. nih.gov | The chloroacetyl group reacts specifically with sulfhydryl groups, such as those on cysteine residues. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
